4-Methoxythiophene-3-carbaldehyde

Overview

Description

4-Methoxythiophene-3-carbaldehyde is a chemical compound with the molecular formula C6H6O2S . It is used in laboratory chemicals .

Molecular Structure Analysis

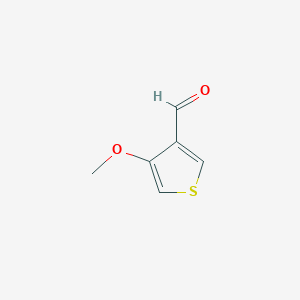

The molecular structure of this compound consists of a thiophene ring with a methoxy group at the 4-position and a carbaldehyde group at the 3-position . The molecular weight of this compound is 142.18 g/mol .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.578 and a density of 1.025 g/mL at 25 °C . The boiling point is between 88-92 °C at 5 mmHg .Scientific Research Applications

Eco-Friendly Synthesis

The compound 4-Methoxythiophene-3-carbaldehyde has been utilized in the synthesis of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde. This synthesis involves a novel and unexpected domino reaction of vinyl azides with 1,4-dithiane-2,5-diol, producing the desired products in a highly efficient and eco-friendly manner (Chen et al., 2014).

Biological Evaluation and Antibacterial Properties

A series of novel 4-arylthiophene-2-carbaldehyde compounds, synthesized via Suzuki-Miyaura cross-coupling, were subjected to screening for various biological activities, including antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. Most of these compounds displayed significant activities, with some showing excellent antibacterial properties and NO scavenging capabilities (Ali et al., 2013).

Synthetic Organic Material Development

This compound has also been employed in the direct regioselective C-H arylation of 3-methoxythiophene, leading to the creation of oligothiophenes. This synthetic methodology is particularly relevant in the electronic industry for constructing new synthetic organic materials (Borghese et al., 2006).

Construction of Multinuclear Complexes

The compound has been reported as a direct precursor for the tripodal salicylaldehyde with a triphenylamine core. This application is significant in the construction of multinuclear complexes, as well as metal and covalent organic frameworks (Vereshchagin et al., 2021).

Electrochemical Applications

The compound has been used in the electrochemical synthesis of poly(3-bromo-4-methoxythiophene), with its functionalized thiophene showing promising applications in devices due to its lower oxidation potential and stable conducting state. This synthesis paves the way for its use in dual electrochromic devices, offering good optical contrast and distinctive color changes (Cihaner & Önal, 2007).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

4-methoxythiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-8-6-4-9-3-5(6)2-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGBVOQLKUEKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.